![molecular formula C21H20FNO B14369468 2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide CAS No. 91892-70-5](/img/structure/B14369468.png)
2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide is an organic compound that features a fluorophenyl group and a naphthyl group connected through an acetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide can be achieved through a multi-step process:
Starting Materials: The synthesis begins with 2-fluoroaniline and 2-(naphthalen-1-yl)propan-2-amine.
Formation of Intermediate: The 2-fluoroaniline is first reacted with acetic anhydride to form 2-fluoroacetanilide.
Coupling Reaction: The 2-fluoroacetanilide is then coupled with 2-(naphthalen-1-yl)propan-2-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group.
Reduction: Reduction reactions can occur at the acetamide linkage.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the naphthyl group can lead to the formation of naphthoquinones.
Reduction: Reduction of the acetamide linkage can yield the corresponding amine.
Substitution: Substitution reactions on the fluorophenyl group can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Materials Science: The compound’s structural properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It can be used as a probe to study the interactions of fluorinated aromatic compounds with biological systems.
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the naphthyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide: A structural isomer with the naphthyl group in a different position.
2-(2-Fluorophenyl)-N-[2-(phenyl)propan-2-yl]acetamide: A similar compound with a phenyl group instead of a naphthyl group.
Uniqueness
2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide is unique due to the presence of both a fluorophenyl and a naphthyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
91892-70-5 |
|---|---|
Molekularformel |
C21H20FNO |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-N-(2-naphthalen-1-ylpropan-2-yl)acetamide |
InChI |
InChI=1S/C21H20FNO/c1-21(2,18-12-7-10-15-8-3-5-11-17(15)18)23-20(24)14-16-9-4-6-13-19(16)22/h3-13H,14H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
RDMMGINKHJUQJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC2=CC=CC=C21)NC(=O)CC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)


![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
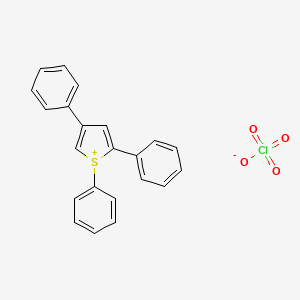

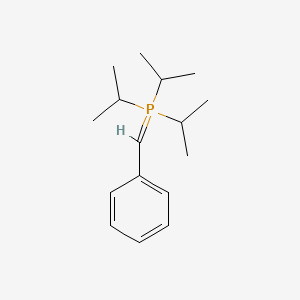
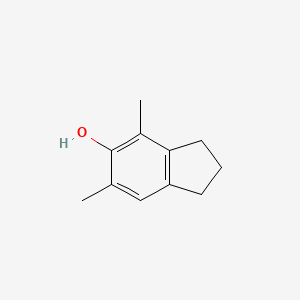

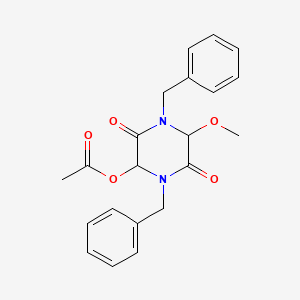
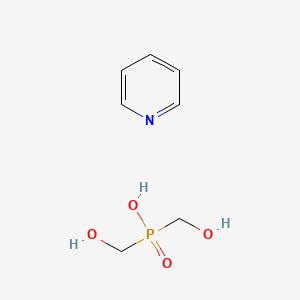
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
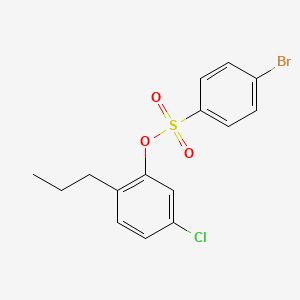
![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)
